molecular formula C14H18N2O2 B13084256 cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate

cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate

Cat. No.: B13084256
M. Wt: 246.30 g/mol
InChI Key: DEHBFYKIGDKFJX-STQMWFEESA-N
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Description

cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate (CAS: 1251007-39-2) is a bicyclic compound featuring a 4.2.0 ring system, with a benzyl ester substituent at the 3-position. Its molecular formula is C₁₄H₁₈N₂O₂, and it has a molecular weight of 246.3 g/mol .

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

benzyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate

InChI

InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-7-6-12-8-15-13(12)9-16/h1-5,12-13,15H,6-10H2/t12-,13-/m0/s1

InChI Key

DEHBFYKIGDKFJX-STQMWFEESA-N

Isomeric SMILES

C1CN(C[C@H]2[C@@H]1CN2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CN(CC2C1CN2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate typically involves the reaction of benzylamine with a suitable diazabicyclo[4.2.0]octane precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Applications in Organic Synthesis

Cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate is utilized as a building block in organic synthesis due to its ability to participate in various chemical reactions:

  • Reactions :
    • Nucleophilic substitutions
    • Reductions and oxidations
    • Formation of new carbon-carbon bonds

These reactions enable the modification of the compound for diverse applications in research and industry.

Research indicates that this compound may exhibit significant biological activities:

  • Binding Affinities : Interaction studies demonstrate potential binding with various biological targets, which is crucial for understanding its therapeutic applications.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antibacterial properties, particularly against strains resistant to traditional antibiotics.

Case Study: Antibacterial Activity

A study highlighted the compound's effectiveness against bacteria producing β-lactamases, enzymes that confer antibiotic resistance. When administered alongside existing antibiotics, it significantly reduced bacterial load in infected models compared to controls.

Neuroprotective Effects

Recent investigations have also identified potential neuroprotective properties of this compound:

  • Oxidative Stress Reduction : In vitro studies showed that the compound could reduce oxidative stress markers in astrocytes exposed to amyloid-beta peptides.
  • Mechanism of Action : The compound appears to modulate inflammatory responses and protect against oxidative damage by lowering levels of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

tert-Butyl 3,8-Diazabicyclo[4.2.0]octane-3-carboxylate

CAS : 928754-14-7
Molecular Formula : C₁₁H₂₀N₂O₂
Molecular Weight : 212.29 g/mol
Key Features :

  • Features a tert-butyl ester group instead of benzyl.
  • Widely documented as a pharmaceutical intermediate , particularly in custom synthesis for drug discovery .
  • Physical Properties : Density (1.076 g/cm³), boiling point (295.4°C at 760 mmHg), and flash point (132.5°C) .
  • Storage : Requires refrigeration (2–8°C) under inert conditions .
  • Hazards : Classified with warnings for skin/eye irritation (H315-H319) and respiratory tract irritation (H335) .

(1R,6S)-tert-Butyl 3,8-Diazabicyclo[4.2.0]octane-3-carboxylate

CAS : 370882-99-8
Molecular Formula : C₁₁H₂₀N₂O₂
Key Features :

  • Stereospecific variant of the tert-butyl analog with (1R,6S) configuration.
  • No explicit hazard data, but stereochemistry may influence receptor binding or metabolic stability in drug development .

3,8-Diazabicyclo[3.2.1]octane Derivatives

Key Features :

  • Earlier analogs with a 3.2.1 bicyclic framework.
  • Demonstrated analgesic activity via µ-opioid receptor interaction, highlighting the importance of substituent chains (e.g., aralkenyl groups at N-3) for biological efficacy .

Structural and Functional Analysis

Substituent Effects

Parameter cis-Benzyl Ester tert-Butyl Ester
Ester Group Benzyl (aromatic) tert-Butyl (aliphatic)
Molecular Weight 246.3 g/mol 212.29 g/mol
Lipophilicity Higher (benzyl group) Moderate
Synthetic Utility Limited (discontinued) High (intermediate)
  • Benzyl vs. Conversely, the tert-butyl group offers steric bulk and electron-donating effects, which may stabilize intermediates during synthesis .

Bicyclic Framework

  • 4.2.0 vs. 3.2.1 Systems : The 4.2.0 system (present in both cis-benzyl and tert-butyl analogs) imposes distinct conformational constraints compared to the 3.2.1 framework. This structural difference may alter receptor-binding profiles, as seen in opioid receptor selectivity for 3.2.1 derivatives .

Biological Activity

Cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics. Its molecular formula is C13H16N2O2C_{13}H_{16}N_2O_2, and it has a molecular weight of approximately 246.31 g/mol. This compound is recognized for its various biological activities, particularly in relation to enzyme inhibition and receptor interaction.

The biological activity of this compound primarily stems from its ability to interact with specific biological macromolecules, including enzymes and receptors. The bicyclic structure allows it to fit into binding sites, potentially acting as an inhibitor or activator in various biochemical pathways.

Interaction Studies

Recent studies have focused on the compound's binding affinities with various biological targets, suggesting that it may influence several physiological processes. For instance, it has been investigated for its inhibitory effects on different classes of β-lactamases, which are enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics.

Case Studies

  • Inhibition of β-lactamases : Research indicates that derivatives of diazabicyclooctanes (DBOs), including this compound, can effectively inhibit class A and class C β-lactamases. These inhibitors restore the efficacy of β-lactam antibiotics against resistant bacterial strains such as Pseudomonas aeruginosa and Acinetobacter baumannii .
  • Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens, with minimum inhibitory concentration (MIC) values lower than those of many existing antibiotics .

Structural Comparison with Related Compounds

Compound NameMolecular FormulaKey Differences
Cis-8-Boc-3,8-diazabicyclo[4.2.0]octaneC₁₃H₁₈N₂O₂Different Boc group positioning
Tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-8-carboxylateC₁₃H₁₈N₂O₂Variations in carboxylate group positioning
Cis-benzyl 3-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylateC₁₅H₁₈N₂O₄Additional carboxylate groups

Biological Activity Summary

Activity TypeObservationsReferences
Enzyme InhibitionEffective against class A and C β-lactamases
Antimicrobial EfficacyMIC < 0.125 mg/dm³ against resistant strains
Binding Affinity StudiesHigh affinity for specific enzyme targets

Research Findings

  • Synthetic Methodologies : The synthesis of this compound involves multiple steps using starting materials such as diazabicyclo octane derivatives and benzyl chloroformate under controlled conditions . This method ensures high purity and yield.
  • Pharmacological Implications : The compound's ability to act as a ligand for various receptors suggests potential therapeutic applications in treating infections caused by resistant bacteria .
  • Future Directions : Ongoing research aims to modify the diazabicyclo framework to enhance the compound's biological activity and reduce toxicity while maintaining efficacy against target pathogens .

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